

# Chemical structure of 1-(4-Chloro-3-methylphenyl)hexan-1-one

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## Compound of Interest

Compound Name: 1-(4-Chloro-3-methylphenyl)hexan-1-one

CAS No.: 1352232-01-9

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An In-Depth Technical Guide to **1-(4-Chloro-3-methylphenyl)hexan-1-one**

## Abstract

This technical guide provides a comprehensive scientific overview of **1-(4-Chloro-3-methylphenyl)hexan-1-one**, a substituted aromatic ketone. The document delineates its molecular structure, physicochemical properties, and a detailed methodology for its synthesis via Friedel-Crafts acylation. Furthermore, it outlines the analytical techniques essential for its structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development, offering insights into the compound's synthesis, characterization, and potential significance as a chemical intermediate.

## Introduction to Substituted Aryl Ketones

Aryl ketones, and specifically substituted acetophenone derivatives, represent a cornerstone class of compounds in organic chemistry.[1] Their structural motif, featuring a carbonyl group bonded to an aromatic ring, serves as a versatile scaffold in numerous applications, from

industrial solvents to high-value pharmaceutical intermediates.[2] The reactivity of both the carbonyl group and the aromatic ring allows for a wide array of chemical transformations, making them ideal starting materials for the synthesis of more complex molecules.[2] The introduction of various substituents onto the aromatic ring can significantly alter the molecule's electronic properties, reactivity, and biological activity, creating a diverse chemical space for exploration in medicinal chemistry and materials science.[1][3]

**1-(4-Chloro-3-methylphenyl)hexan-1-one** is a specific example of this class, featuring a dichlorinated and methylated phenyl ring attached to a six-carbon acyl chain. The precise arrangement of these functional groups dictates its chemical behavior and potential utility as a building block in the synthesis of novel compounds.

## Molecular Structure and Physicochemical Properties

### Chemical Structure Elucidation

The structure of **1-(4-Chloro-3-methylphenyl)hexan-1-one** is defined by a hexanoyl group attached to the C1 position of a 4-chloro-3-methylbenzene ring.

- IUPAC Name: **1-(4-Chloro-3-methylphenyl)hexan-1-one**
- Molecular Formula: C<sub>13</sub>H<sub>17</sub>ClO
- Molecular Weight: 224.72 g/mol

Caption: 2D Chemical Structure of **1-(4-Chloro-3-methylphenyl)hexan-1-one**.

### Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound and related structures.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>17</sub> ClO	-
Molecular Weight	224.72 g/mol	-
CAS Number	Not explicitly found; similar compounds exist.	[4][5]
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid.	General knowledge
Predicted XlogP	~4.5-5.0	Based on similar structures[6] [7]

## Synthesis Methodology: Friedel-Crafts Acylation

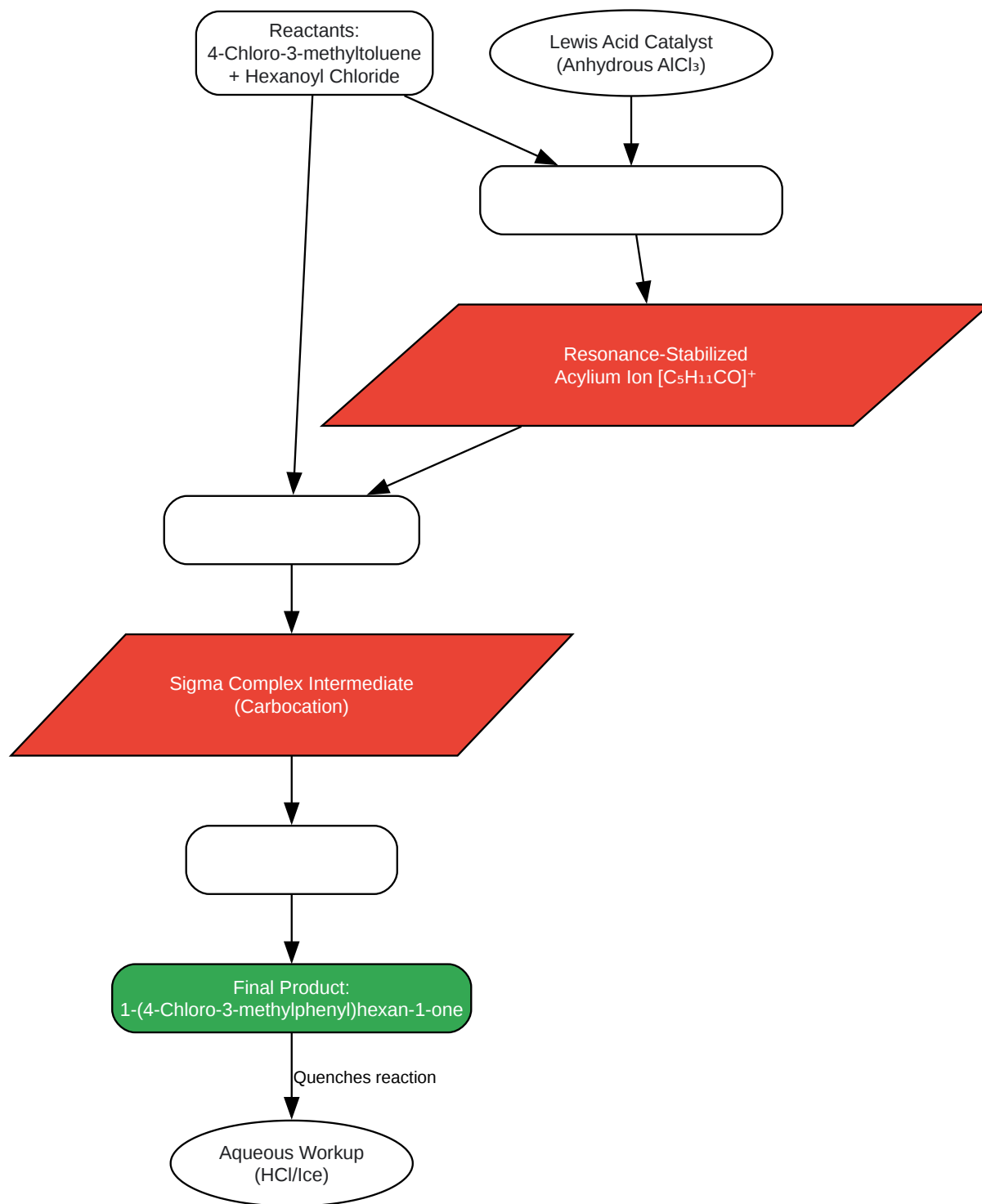
The most direct and industrially relevant method for synthesizing **1-(4-Chloro-3-methylphenyl)hexan-1-one** is the Friedel-Crafts acylation of 4-chloro-3-methyltoluene with hexanoyl chloride.[8]

### Mechanistic Overview

This reaction is a classic electrophilic aromatic substitution.[9] The mechanism proceeds via three primary steps:

- **Formation of the Acylium Ion:** The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl<sub>3</sub>), coordinates to the chlorine atom of hexanoyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[9]
- **Electrophilic Attack:** The electron-rich aromatic ring of 4-chloro-3-methyltoluene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.[9][10] The substitution is directed to the position para to the methyl group and ortho to the chloro group, which is sterically favored and electronically activated by the methyl group.

- Deprotonation and Regeneration: A weak base (such as  $\text{AlCl}_4^-$ ) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. This process also regenerates the  $\text{AlCl}_3$  catalyst.[9]



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Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

## Detailed Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures.[\[10\]](#)

Materials:

- 4-Chloro-3-methyltoluene
- Hexanoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM, anhydrous)
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice

Procedure:

- **Reaction Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The system should be maintained under an inert nitrogen atmosphere throughout the reaction.
- **Reagent Charging:** Charge the flask with anhydrous  $\text{AlCl}_3$  (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to  $0^\circ\text{C}$  in an ice/water bath.
- **Addition of Acyl Chloride:** Add hexanoyl chloride (1.0 equivalent) dissolved in a small volume of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of the acyl chloride- $\text{AlCl}_3$  complex is exothermic.[\[10\]](#)
- **Addition of Arene:** After the initial addition is complete, add 4-chloro-3-methyltoluene (1.0 equivalent), dissolved in anhydrous DCM, to the dropping funnel. Add this solution dropwise

to the reaction mixture over 30 minutes at 0°C.

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10] This step quenches the reaction and hydrolyzes the aluminum complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated NaHCO<sub>3</sub> solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **1-(4-Chloro-3-methylphenyl)hexan-1-one**.

## Analytical Characterization and Spectral Data

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.[3]

### Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8-7.9	d	1H	Aromatic H (ortho to C=O)	Deshielded by the adjacent carbonyl group.
~7.5	dd	1H	Aromatic H (para to C=O)	Influenced by both chloro and acyl groups.
~7.4	d	1H	Aromatic H (meta to C=O)	Standard aromatic region.
~2.9	t	2H	-CO-CH <sub>2</sub> -	$\alpha$ -protons, deshielded by the carbonyl group.
~2.4	s	3H	Ar-CH <sub>3</sub>	Standard benzylic methyl shift.
~1.7	quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	$\beta$ -protons on the alkyl chain.
~1.3	m	4H	-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub>	$\gamma$ and $\delta$ protons on the alkyl chain.
~0.9	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Terminal, shielded methyl group.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies all unique carbon environments within the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~199	C=O (Ketone)
~138	Aromatic C-Cl
~137	Aromatic C-CH <sub>3</sub>
~135	Aromatic C-CO
~132	Aromatic CH
~130	Aromatic CH
~127	Aromatic CH
~38	-CO-CH <sub>2</sub> -
~31	Alkyl -CH <sub>2</sub> -
~24	Alkyl -CH <sub>2</sub> -
~22	Alkyl -CH <sub>2</sub> -
~20	Ar-CH <sub>3</sub>
~14	-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
~3100-3000	C-H stretch	Aromatic
~2960-2850	C-H stretch	Aliphatic
~1690	C=O stretch	Aryl Ketone
~1600, ~1475	C=C stretch	Aromatic Ring
~1100-1000	C-Cl stretch	Aryl Halide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- **Molecular Ion ( $M^+$ ):** A prominent peak is expected at  $m/z$  224, corresponding to the molecular weight. The characteristic isotopic pattern for one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) would be a key identifier.
- **Key Fragmentation:** The most significant fragmentation would be the  $\alpha$ -cleavage (McLafferty rearrangement is also possible), leading to a fragment at  $m/z$  169, corresponding to the  $[\text{Cl}(\text{CH}_3)\text{C}_6\text{H}_3\text{CO}]^+$  ion. Another major fragment would be observed at  $m/z$  153, resulting from the loss of the entire hexanoyl group.

## Applications and Research Significance

While specific applications for **1-(4-Chloro-3-methylphenyl)hexan-1-one** are not widely documented, its structure suggests significant potential as a chemical intermediate. Substituted aryl ketones are precursors in the synthesis of a wide range of biologically active molecules, including chalcones, flavones, and various heterocyclic compounds with potential antimicrobial, anti-inflammatory, or herbicidal properties.<sup>[2][3][11]</sup> This compound can serve as a valuable starting material for:

- **Drug Discovery:** As a scaffold for building more complex molecules to be tested for various pharmacological activities.
- **Agrochemical Research:** As a precursor for novel herbicides or pesticides.<sup>[2]</sup>
- **Materials Science:** For the synthesis of specialty polymers or photoactive materials.<sup>[12]</sup>

## Conclusion

**1-(4-Chloro-3-methylphenyl)hexan-1-one** is a substituted aryl ketone whose chemical identity can be unambiguously determined through a combination of its synthesis via Friedel-Crafts acylation and its characterization by modern spectroscopic techniques. The detailed protocols and expected analytical data provided in this guide offer a robust framework for its preparation and validation. Its structural features make it a promising intermediate for further chemical

exploration in diverse fields, particularly in the development of new pharmaceuticals and agrochemicals.

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